molecular formula C10H7N3S2 B12642586 2-(2-Thiazolyl)thiobenzimidazole CAS No. 19918-45-7

2-(2-Thiazolyl)thiobenzimidazole

Cat. No.: B12642586
CAS No.: 19918-45-7
M. Wt: 233.3 g/mol
InChI Key: HVMNSYRBAKSQES-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Concepts in Benzimidazole (B57391) and Thiazole (B1198619) Heterocycle Research

The journey into the chemical and biological significance of 2-(2-Thiazolyl)thiobenzimidazole is built upon a rich history of research into its constituent heterocycles: benzimidazole and thiazole. Benzimidazole, a fused heterocyclic compound containing benzene (B151609) and imidazole (B134444) rings, has been a subject of considerable attention in medicinal chemistry due to its wide array of pharmacological activities. researchgate.net Its structural similarity to naturally occurring purines has made it a valuable scaffold in drug development. mdpi.com The synthesis of benzimidazole derivatives is a well-established field, with numerous methods developed to create a diverse range of substituted compounds. researchgate.netmdpi.com

Thiazole, a five-membered ring containing sulfur and nitrogen, is another cornerstone of heterocyclic chemistry. nih.govmdpi.com Thiazole and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. ekb.egnih.govnih.gov The development of synthetic routes to various thiazole derivatives has been a continuous area of focus for organic chemists. mdpi.comekb.eg The established pharmacological profiles of both benzimidazole and thiazole have logically led researchers to explore the potential of hybrid molecules that combine these two important heterocyclic systems. wisdomlib.orgmdpi.com

Current Research Frontiers and Emerging Scholarly Interests in this compound

Contemporary research on this compound and its derivatives is multifaceted, with significant efforts directed towards exploring its therapeutic potential and other industrial applications.

Antimicrobial and Anticancer Activities: A primary focus of current research is the evaluation of this compound derivatives as antimicrobial and anticancer agents. researchgate.netnih.govnih.gov Studies have demonstrated that certain compounds within this class exhibit potent activity against various bacterial and fungal strains. researchgate.netnih.govnih.gov The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. In the realm of oncology, the benzimidazole-thiazole scaffold is being investigated for its ability to inhibit the proliferation of cancer cells. nih.govnih.gov Research has shown that some derivatives display significant cytotoxic effects against various human cancer cell lines. nih.gov

Derivative ClassBiological ActivityKey FindingsReferences
Thiazolyl-benzimidazole scaffoldsAntibacterialExpressed as Minimum Inhibitory Concentration (MIC) against P. mirabilis and Streptococcus pneumonia. researchgate.net
2-Thioxoimidazolidin-4-one derivatives with benzimidazoleAnticancerCompound 14 showed the best activity against HePG-2 cell line (IC50 = 2.33 µg/mL), while compound 5 was most active against MCF-7 cell line (IC50 = 3.98 µg/mL). nih.gov
Benzimidazole-based thiazole derivativesα-Amylase and α-Glucosidase InhibitionInhibitory potentials ranged from 1.31 ± 0.05 to 38.60 ± 0.70 µM against α-amylase and 2.71 ± 0.10 to 42.31 ± 0.70 µM against α-glucosidase. mdpi.com

Corrosion Inhibition: An emerging and promising application for this compound and related structures is in the field of corrosion prevention. nih.govmdpi.comnih.govrsc.org These compounds can act as effective corrosion inhibitors for metals, such as carbon steel, in acidic environments. nih.govnih.govrsc.org The heterocyclic rings, rich in heteroatoms like nitrogen and sulfur, can adsorb onto the metal surface, forming a protective film that mitigates the corrosive process. nih.govnih.gov Both experimental and theoretical studies, including Density Functional Theory (DFT), have been employed to understand the adsorption mechanism, which often involves both physisorption and chemisorption. nih.govrsc.org

InhibitorMetalEnvironmentInhibition EfficiencyReferences
2-(2-aminophenyl)-1H-benzimidazole (APhBI)S235 steel1 M HCl87.09% at 3 mM nih.govrsc.org
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)S235 steel1 M HCl85.06% at 3 mM nih.govrsc.org
(1H-benzimidazol-2-yl)methanethiol (LF1)Carbon Steel1.0 M HCl88.2% nih.gov
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2)Carbon Steel1.0 M HCl95.4% nih.gov

Synthetic Methodologies and Further Applications: The development of novel and efficient synthetic routes to this compound and its analogs remains a key area of scholarly interest. mdpi.comumich.edu Researchers are continually exploring new catalysts, reaction conditions, and multicomponent reactions to improve yields and create a wider diversity of structures for biological screening. researchgate.net Beyond the major areas of antimicrobial, anticancer, and corrosion inhibition research, these compounds are also being investigated for other potential applications, such as their effects on arachidonic acid metabolism, which has implications for inflammation. nih.govnih.gov The versatility of the this compound scaffold ensures that it will continue to be a subject of intensive research across various scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19918-45-7

Molecular Formula

C10H7N3S2

Molecular Weight

233.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1,3-thiazole

InChI

InChI=1S/C10H7N3S2/c1-2-4-8-7(3-1)12-9(13-8)15-10-11-5-6-14-10/h1-6H,(H,12,13)

InChI Key

HVMNSYRBAKSQES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=NC=CS3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2 Thiazolyl Thiobenzimidazole

Foundational Synthetic Routes to Thiobenzimidazole Core Structures

The construction of the benzimidazole (B57391) scaffold, particularly the thio-substituted variant, is the initial and crucial step in the synthesis of the target molecule. Various strategies have been developed to efficiently create this core structure.

Cyclocondensation and Ring-Closure Strategies

A fundamental and widely employed method for synthesizing the benzimidazole ring system is through the cyclocondensation of o-phenylenediamines with various carbonyl-containing reagents. nih.govwikipedia.org In the context of thiobenzimidazoles, this often involves the reaction of o-phenylenediamine (B120857) with carbon disulfide. rdd.edu.iq This reaction proceeds via the formation of a thiourea (B124793) intermediate which then undergoes intramolecular cyclization to yield the 2-mercaptobenzimidazole (B194830) core. wikipedia.orgrdd.edu.iq The reaction conditions for this cyclocondensation can be varied, with some procedures utilizing an autoclave for higher yields and purity. rdd.edu.iq

Another approach involves the reaction of o-phenylenediamines with α-ketothioesters, which can lead to the formation of 2-acylbenzimidazoles. bohrium.com While not directly yielding the thiobenzimidazole, this method highlights the versatility of cyclocondensation reactions in accessing functionalized benzimidazole cores that can be further modified. The regiochemistry of these cyclocondensation reactions can be complex, and studies have utilized computational methods like DFT-B3LYP calculations to understand and predict the outcomes. researchgate.net

Utilization of 2-Mercaptobenzimidazole as a Precursor Synthon

2-Mercaptobenzimidazole, also known as 1,3-dihydro-2H-benzimidazole-2-thione, is a commercially available and highly versatile starting material for the synthesis of a wide array of 2-thiobenzimidazole derivatives. wikipedia.orgsigmaaldrich.comnih.gov Its thioamide group (-N-C=S) allows for reactions at either the sulfur or nitrogen atoms, existing in tautomeric equilibrium between the thione and thiol forms. rdd.edu.iq This dual reactivity makes it a cornerstone synthon in the preparation of the target compound. The direct use of 2-mercaptobenzimidazole simplifies the synthetic pathway as the core benzimidazole-2-thione structure is already in place. sigmaaldrich.com

Formation of the 2-(2-Thiazolyl)thiobenzimidazole Linkage

With the thiobenzimidazole core established, the subsequent critical step is the formation of the thioether linkage with a thiazole (B1198619) ring. This is typically achieved through nucleophilic substitution or coupling reactions.

S-Alkylation and Thioether Formation Reactions

The most common and straightforward method for creating the S-thiazolyl bond is through the S-alkylation of 2-mercaptobenzimidazole with a suitable 2-halothiazole derivative. researchgate.net In this reaction, the sulfur atom of 2-mercaptobenzimidazole acts as a nucleophile, displacing the halide from the thiazole ring. The reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine, to deprotonate the thiol group and enhance its nucleophilicity. mdpi.com Solvents like acetone (B3395972) or ethanol (B145695) are commonly employed. mdpi.com

A variety of alkylating agents can be used, and the reaction conditions can be tailored to the specific substrates. For instance, the reaction of 2-mercaptobenzimidazole with ethyl bromoacetate (B1195939) in the presence of potassium carbonate in acetone leads to the formation of ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate. mdpi.com A new method for S-alkylation has also been developed using trialkylphosphite in the presence of phosphorus oxychloride. asianpubs.org These S-alkylation reactions are fundamental in building a diverse library of 2-(substituted)thiobenzimidazole compounds. nih.gov

Direct Coupling Methodologies

While S-alkylation is prevalent, direct coupling methodologies are also being explored. These methods often involve the use of a catalyst to facilitate the formation of the carbon-sulfur bond. For example, S-arylation of 2-mercaptobenzimidazoles can be achieved with substituted aryl iodides using a copper(I) iodide (CuI) catalyst in the presence of 1,10-phenanthroline. sigmaaldrich.com While this specific example pertains to S-arylation, the principle can be extended to the coupling of 2-mercaptobenzimidazole with appropriate thiazole derivatives.

One-pot reactions that combine multiple steps are also gaining traction. For instance, a one-pot synthesis of benzimidazole-based thiazole derivatives has been reported where benzimidazole-2-thiol is first reacted with a phenacyl bromide, and the resulting intermediate is then reacted in the same pot with thiosemicarbazide (B42300) and another substituted phenacyl bromide to form the thiazole ring. nih.gov

Advanced Synthetic Protocols and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemistry, researchers are developing more environmentally friendly methods for the synthesis of thiazole and benzimidazole derivatives. bohrium.comnih.govbepls.com These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. chemijournal.comijpdd.org

Key green chemistry strategies applicable to the synthesis of this compound include:

Microwave-assisted synthesis: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. bohrium.combepls.com

Ultrasonic irradiation: The use of ultrasound can also accelerate reactions and lead to higher yields, often under milder conditions. bohrium.combepls.comresearchgate.net

Use of green solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a major focus. bohrium.comijpdd.org

Catalyst-free reactions: Developing reactions that can proceed efficiently without the need for a catalyst simplifies purification and reduces metal waste. bepls.com

Solid-supported synthesis: Using solid supports can facilitate product isolation and catalyst recycling. bohrium.com

For example, the synthesis of thiazole derivatives has been reported using microwave irradiation in the absence of a catalyst, and under solvent-free conditions using grinding techniques. bepls.comchemijournal.com Similarly, the synthesis of benzimidazoles has been explored using eco-friendly methods like using water or ionic liquids as solvents and employing recyclable catalysts. ijpdd.org These advanced protocols offer promising avenues for the more sustainable production of this compound and related compounds.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including the precursors and analogs of this compound. preprints.orgijcrt.org This method utilizes microwave irradiation to heat reaction mixtures, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. arkat-usa.orgmdpi.com

The synthesis of the benzimidazole core, a key component of the target molecule, benefits significantly from MAOS. For instance, the condensation of o-phenylenediamines with aldehydes to form 2-substituted benzimidazoles can be accomplished in minutes with high yields under microwave irradiation, often in solvent-free conditions. preprints.orgmdpi.com One notable example is the efficient, one-pot synthesis of 1,2-disubstituted benzimidazoles catalyzed by Titanium (IV) chloride (TiCl4) in THF under microwave conditions, which significantly reduces reaction times and improves yields. ijcrt.org Similarly, the use of a catalytic amount of Erbium triflate (Er(OTf)₃) under microwave irradiation provides a rapid and highly selective route to 1,2-disubstituted benzimidazoles. mdpi.com

The thiazole moiety synthesis is also amenable to microwave assistance. Catalyst-free domino reactions for producing trisubstituted thiazoles have been effectively carried out using microwave heating in green solvents like water. bepls.combohrium.com The synthesis of thiazolo[3,4-a]benzimidazoles, structurally related to the target compound, demonstrates the efficiency of MAOS by achieving reaction completion in minutes at elevated temperatures, a significant improvement over conventional methods. arkat-usa.org

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation in Benzimidazole Synthesis This interactive table summarizes data from studies comparing reaction conditions for the synthesis of benzimidazole derivatives.

Precursors Catalyst/Conditions Method Time Yield (%) Reference
N-phenyl-o-phenylenediamine + Benzaldehyde None Conventional (60 °C) 120 min 59.6 preprints.org
N-phenyl-o-phenylenediamine + Benzaldehyde None Conventional (100 °C) 120 min 89.7 preprints.org
N-phenyl-o-phenylenediamine + Benzaldehyde Er(OTf)₃ (1 mol%) Microwave (60 °C) 5 min 99.9 mdpi.com
2-Aminobenzimidazole + 2-Chloroacetaldehyde Ethanol Microwave (110 °C) 6 min 65 arkat-usa.org
o-Phenylenediamine + Aromatic Aldehyde TiCl₄ / THF Microwave 3-5 min 90-96 ijcrt.org

Solvent-Free and Environmentally Benign Reaction Systems

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. bohrium.comijarsct.co.inresearchgate.net These strategies include the use of non-toxic solvents, recyclable catalysts, and solvent-free reaction conditions, all of which are applicable to the synthesis of this compound and its building blocks. bepls.combohrium.com

A prominent green approach is the use of water as a reaction solvent. bepls.com The synthesis of various thiazole derivatives has been successfully achieved in water, often without the need for a catalyst, by refluxing reactants like dithiocarbamates and α-halocarbonyl compounds. bepls.com Another environmentally friendly solvent, polyethylene (B3416737) glycol (PEG-400), has proven effective for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea. bepls.com

Solvent-free, or solid-state, reactions represent a significant step towards greener synthesis. ijarsct.co.in The synthesis of 1,2-disubstituted benzimidazoles has been reported under solvent-free conditions using just the reactants and a catalyst, which simplifies work-up procedures and reduces waste. mdpi.commdpi.com Combining solvent-free conditions with microwave irradiation further enhances the environmental credentials of the synthesis by drastically cutting reaction times and energy consumption. preprints.orgmdpi.com

The use of reusable catalysts is another cornerstone of green synthesis. Zeolites, for example, have been employed as environmentally friendly, regenerable catalysts for the synthesis of benzimidazole derivatives from o-phenylenediamine and aldehydes. tandfonline.com Similarly, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. bepls.com

Table 2: Examples of Environmentally Benign Synthetic Methods This interactive table showcases various green chemistry approaches for synthesizing thiazole and benzimidazole derivatives.

Product Type Reactants Conditions Yield (%) Key Green Feature Reference
4-Substituted-2-(alkylsulfanyl)thiazoles Dithiocarbamates + α-halocarbonyls Water, reflux, 20 h 75-90 Use of water as solvent bepls.com
2-Aminothiazoles α-Diazoketones + Thiourea PEG-400, 100 °C, 2-3.5 h 87-96 Use of green solvent bepls.com
2-Substituted Benzimidazoles o-Phenylenediamine + Aldehydes Zeolite E4, xylene, 130 °C, 8 h 54 Reusable catalyst tandfonline.com
1,2-Disubstituted Benzimidazoles N-phenyl-o-phenylenediamine + Aldehydes Er(OTf)₃ (1 mol%), MW, 60 °C 86-99 Solvent-free, microwave mdpi.com
Hantzsch Thiazole Derivatives Bromoacetyl-pyranone + Thiourea + Aldehydes Silica supported tungstosilisic acid 79-90 Reusable catalyst bepls.com

Solid-Phase Synthesis Techniques

Solid-Phase Organic Synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for screening purposes. stanford.eduacs.org This technique has been successfully applied to the synthesis of benzimidazole libraries, demonstrating its potential for creating diverse analogs of this compound. ucsd.eduthieme-connect.de

In a typical solid-phase synthesis of benzimidazoles, a starting material, such as a substituted o-phenylenediamine precursor, is anchored to a solid support (resin). ucsd.edu The subsequent chemical transformations to build the benzimidazole ring are carried out on this solid support. The formation of the benzimidazole nucleus can be achieved by treating the resin-bound aniline (B41778) with aldehydes, followed by oxidative cyclocondensation. ucsd.edu A key advantage of SPOS is the simplification of purification; excess reagents and by-products are removed by simple washing and filtration, while the desired molecule remains attached to the resin. acs.org

After the synthesis is complete, the final product is cleaved from the solid support. For example, a 50% trifluoroacetic acid (TFA) solution can be used to release the benzimidazole products from the resin. ucsd.edu This methodology has been used to construct libraries of benzimidazoles with multiple points of diversity, achieved by using a variety of building blocks (e.g., different amino acids and aldehydes) in the synthetic sequence. ucsd.edu The use of polymer-supported reagents, such as a polystyrene polymer catalyst grafted with iodine acetate, also offers the benefits of solid-phase techniques for the synthesis of related benzothiazoles and benzimidazoles. mdpi.com

Table 3: Solid-Phase Synthesis of a Benzimidazole Library This interactive table illustrates the generation of diversity in a solid-phase synthesis protocol for benzimidazole derivatives, based on data from Hermann, T. (2004). ucsd.edu

Solid Support Linker Building Block 1 (Amino Acid) Building Block 2 (Aldehyde) Overall Yield (%) Purity (%)
Wang Resin Fmoc-Gly-OH Benzaldehyde 41 (average) 94 (average)
Wang Resin Fmoc-Ala-OH 4-Chlorobenzaldehyde 41 (average) 94 (average)
Wang Resin Fmoc-Val-OH 4-Methoxybenzaldehyde 41 (average) 94 (average)
Wang Resin Fmoc-Phe-OH 2-Naphthaldehyde 41 (average) 94 (average)
Wang Resin Fmoc-Pro-OH 4-(Trifluoromethyl)benzaldehyde 41 (average) 94 (average)

Derivatization and Structural Modification Strategies for this compound Analogs

The generation of analogs of this compound through derivatization and structural modification is crucial for exploring its chemical space. These strategies focus on introducing various functional groups onto the benzimidazole and thiazole rings, as well as selectively modifying the linking sulfur atom or the benzimidazole nitrogen atoms.

Substitution Patterns on the Benzimidazole Moiety

Modifying the substitution pattern on the benzimidazole ring is a common strategy to create analogs. nih.gov Substitutions can be introduced at the N1, C2, C5, and C6 positions, significantly influencing the molecule's properties. nih.govesisresearch.org

The synthesis of 5-substituted benzimidazoles often starts with a correspondingly substituted o-phenylenediamine. For example, the synthesis of hybrid analogs of thiazole incorporating a benzimidazole skeleton begins with 2-mercaptobenzimidazole, which can itself be substituted on the benzene (B151609) ring. nih.gov Structure-activity relationship (SAR) studies on various benzimidazole derivatives indicate that the nature and position of substituents are critical. For instance, in a series of 2-phenyl-substituted benzimidazoles, lipophilic groups at the R⁵ position were found to favor certain biological activities, while hydrophilic groups at the same position favored others. nih.gov The synthesis of 2,5,6-trisubstituted benzimidazoles has been explored to develop more effective antimicrobial analogs, highlighting the importance of substitution patterns for biological activity. esisresearch.org

Table 4: Representative Substitutions on the Benzimidazole Moiety This interactive table provides examples of synthesized benzimidazole derivatives with various substitution patterns.

Position(s) Substituent(s) Synthetic Precursor Resulting Compound Class Reference
C2 Phenyl o-Phenylenediamine, Benzaldehyde 2-Phenyl-1H-benzimidazole nih.gov
N1, C2 Benzyl (B1604629), Phenyl N-Benzyl-o-phenylenediamine, Benzaldehyde 1-Benzyl-2-phenyl-1H-benzimidazole nih.gov
C5 Nitro 4-Nitro-o-phenylenediamine 5-Nitro-benzimidazole derivative esisresearch.org
C5 Benzoyl 3,4-Diaminobenzophenone 5-Benzoyl-2-thiobenzimidazole umich.edu
N1 Phenylsulfonyl o-Phenylenediamine, Phenylsulfonyl chloride 1-(Phenylsulfonyl)-benzimidazole derivative nih.gov

Functionalization of the Thiazole Ring

The thiazole ring offers multiple positions for functionalization, allowing for the introduction of diverse chemical groups to generate a wide array of analogs. nih.govglobalresearchonline.net The synthesis of these derivatives often involves the Hantzsch thiazole synthesis or variations thereof, where α-haloketones react with thioamides. bepls.com

One common strategy involves reacting a thiosemicarbazone derivative with various substituted phenacyl bromides. This approach yields a library of hydrazinyl-1,3-thiazole derivatives with different substituents on the phenyl ring attached to the thiazole core. nih.gov For example, a series of benzimidazole-based thiazole derivatives was prepared by reacting an intermediate with various substituted phenacyl bromides, leading to analogs with fluoro, chloro, hydroxyl, and methyl groups on a phenyl ring attached to the thiazole. nih.gov

Another approach involves building molecules with multiple thiazole units. The synthesis of di-, tri-, and tetrathiazole compounds has been reported, starting from 5-acetyl-4-methyl-2-(methylamino)thiazole, demonstrating that complex, multi-ring structures can be constructed. mdpi.com These modifications highlight the chemical versatility of the thiazole moiety. nih.gov

Table 5: Strategies for Functionalization of the Thiazole Ring This interactive table outlines methods used to introduce functional diversity onto the thiazole ring.

Thiazole Precursor Reagent Resulting Functionalization Analog Class Reference
Thiosemicarbazone Substituted Phenacyl Bromides Substituted phenyl at C4 4-Aryl-2-hydrazinyl-1,3-thiazoles nih.gov
2-Mercaptobenzimidazole-thiazole intermediate Substituted Phenacyl Bromides Substituted phenyl at C4' of bithiazole Benzimidazole-bithiazole hybrids nih.gov
5-Acetyl-4-methyl-2-(methylamino)thiazole Bromine, then various thioamides/hydrazides Elaboration into di- and trithiazole systems Polythiazole compounds mdpi.com
Thiourea 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Pyranone fused system Hantzsch thiazole derivatives bepls.com

Regioselective Synthesis of N- and S-Substituted Derivatives

The 2-mercaptobenzimidazole precursor to this compound is an ambident nucleophile, meaning it can undergo alkylation at either a nitrogen atom of the imidazole (B134444) ring or the exocyclic sulfur atom. The selective synthesis of N- or S-substituted derivatives is a key challenge and depends heavily on the reaction conditions. nih.govmdpi.com

Generally, S-alkylation is favored under kinetically controlled conditions, often using a weaker base in a polar aprotic solvent at lower temperatures. The reaction of 2-mercaptobenzimidazole with electrophiles like bromo aliphatic acids or their esters in the presence of a base typically yields the S-substituted products. umich.edu For example, the reaction of 2-mercaptobenzimidazole with α-haloketones is the first step in a common synthesis of thiazolo[3,2-a]benzimidazoles, proceeding via an S-substituted intermediate. nih.gov

Conversely, N-alkylation is often favored under thermodynamically controlled conditions, which may involve stronger bases, higher temperatures, or polar protic solvents. The relative proportion of N- versus S-substituted products can be influenced by the nature of the electrophile and the specific reaction setup. While direct N-alkylation can be challenging to achieve with complete selectivity, protection-deprotection strategies or specific catalytic systems can be employed to favor substitution at the nitrogen atom. The synthesis of thiazolo[3,4-a]benzimidazoles, for instance, involves the formation of a bond at one of the benzimidazole nitrogens. arkat-usa.org

Spectroscopic and Structural Elucidation of 2 2 Thiazolyl Thiobenzimidazole and Its Derivatives

Vibrational Spectroscopy (FT-IR) for Characteristic Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a crucial tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-(2-thiazolyl)thiobenzimidazole is expected to exhibit a series of absorption bands that are characteristic of its constituent benzimidazole (B57391) and thiazole (B1198619) rings, as well as the C-S-C linkage.

The benzimidazole ring is characterized by several key vibrational modes. The N-H stretching vibration of the imidazole (B134444) moiety typically appears as a broad band in the region of 3100-2700 cm⁻¹, often with multiple sub-maxima due to hydrogen bonding interactions in the solid state. The C=N stretching vibration of the imidazole ring is expected to be observed around 1620-1590 cm⁻¹. Aromatic C-H stretching vibrations of the benzene (B151609) ring usually appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring give rise to bands in the 1600-1450 cm⁻¹ region.

The thiazole ring also presents a unique set of vibrational frequencies. The C=N stretching vibration within the thiazole ring is typically found in the 1650-1550 cm⁻¹ range. The C-S stretching vibrations of the thiazole ring and the thioether linkage (C-S-C) are expected in the fingerprint region, generally between 800 and 600 cm⁻¹. The C-H stretching of the thiazole ring is anticipated around 3100 cm⁻¹.

Based on data from related benzimidazole and thiazole derivatives, the following table summarizes the expected characteristic FT-IR absorption bands for this compound. nih.govnih.gov

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (Benzimidazole)3100 - 2700 (broad)
Aromatic C-H Stretch3150 - 3000
C=N Stretch (Benzimidazole)1620 - 1590
C=N Stretch (Thiazole)1650 - 1550
C=C Stretch (Aromatic)1600 - 1450
C-S Stretch800 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule by mapping the connectivity of its atoms.

The ¹H NMR spectrum of this compound would provide detailed information about the chemical environment of the hydrogen atoms. The N-H proton of the benzimidazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm, due to its acidic nature and involvement in hydrogen bonding.

The protons of the benzimidazole benzene ring would appear in the aromatic region (δ 7.0-8.0 ppm). These protons would likely exhibit a complex splitting pattern due to coupling with each other. The protons of the thiazole ring are also expected in the aromatic region, with distinct chemical shifts depending on their position relative to the nitrogen and sulfur atoms. For instance, the proton at the C4 position of the thiazole ring is expected to be a doublet, while the proton at the C5 position would also be a doublet, with coupling between them.

Proton Expected Chemical Shift (δ, ppm) Multiplicity
N-H (Benzimidazole)12.0 - 13.0Broad Singlet
Aromatic H (Benzimidazole)7.0 - 8.0Multiplet
H-4 (Thiazole)~7.5Doublet
H-5 (Thiazole)~7.2Doublet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the C=S group in the thio-linkage is expected to be significantly deshielded. The carbons of the benzimidazole ring would appear at distinct chemical shifts, with the C2 carbon (attached to the sulfur and two nitrogen atoms) being the most downfield among them, likely in the range of δ 150-160 ppm. The carbons of the benzene ring would resonate in the typical aromatic region of δ 110-140 ppm. Similarly, the carbons of the thiazole ring would have characteristic chemical shifts, with the C2 carbon (attached to sulfur) being highly deshielded. mdpi.com

Carbon Expected Chemical Shift (δ, ppm)
C2 (Benzimidazole)150 - 160
C2 (Thiazole)>160
Aromatic C (Benzimidazole)110 - 140
Aromatic C (Thiazole)115 - 145

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY experiments would help to establish the proton-proton coupling networks within the benzimidazole and thiazole rings, confirming their connectivity. HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C NMR spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of this compound under electron impact (EI) is expected to proceed through several characteristic pathways. A primary fragmentation would likely involve the cleavage of the C-S bond, leading to the formation of benzimidazolyl and thiazolylthio fragments. Another common fragmentation pathway for benzimidazoles is the loss of HCN from the imidazole ring. The thiazole ring can fragment through the loss of a nitrile radical or other small molecules. researchgate.netsemanticscholar.orgraco.cat

Expected Fragmentation Pathways:

Cleavage of the C-S bond: This would result in ions corresponding to the benzimidazolyl cation and the 2-thiothiazolyl radical (or vice-versa).

Fragmentation of the benzimidazole ring: Loss of HCN is a characteristic fragmentation.

Fragmentation of the thiazole ring: This could involve the loss of small neutral molecules like HCN or HCSN.

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Elucidation of Tautomeric Forms and Conformational Preferences

The potential for tautomerism is a key structural feature of this compound. This arises from the possible migration of a proton between the nitrogen atoms of the benzimidazole ring and the sulfur atom of the thio-ether linkage. This gives rise to two potential tautomeric forms: the thione form and the thiol form.

Theoretical and experimental studies on the parent compound, 2-mercaptobenzimidazole (B194830), and its derivatives have provided significant insights into this equilibrium. mdpi.com Spectroscopic data, particularly from ¹H-NMR, has been instrumental in identifying the predominant tautomer. For instance, the ¹H-NMR spectrum of 1H-benzo[d]imidazole-2(3H)-thione shows a characteristic singlet for the two NH protons at approximately δ 12.20 ppm, which disappears upon the addition of D₂O, confirming the presence of the thione form. mdpi.com X-ray crystallographic data of related compounds further corroborates that the thione tautomer is the more stable form in the solid state. mdpi.com

In the case of S-alkylated derivatives such as 2-(butylthio)-1H-benzo[d]imidazole, the presence of a single NH proton is clearly observed in the ¹H-NMR spectrum at around δ 12.47 ppm, alongside the signals for the butyl group. mdpi.com The infrared (IR) spectrum of this derivative displays a distinct N-H stretching band around 3450 cm⁻¹. mdpi.com These spectroscopic features are consistent with the existence of the benzimidazole ring in its NH form, rather than an alternative tautomer.

The conformational preferences of this compound are largely dictated by the rotational freedom around the C-S and S-C bonds linking the benzimidazole and thiazole rings. While specific conformational studies on this exact molecule are limited, analysis of related structures provides valuable information. For instance, in derivatives of 2-(benzylthio)-1H-benzo[d]imidazole, the orientation of the benzyl (B1604629) group relative to the benzimidazole core is a key conformational parameter. mdpi.com In the solid state, crystal packing forces will influence the observed conformation, often leading to a specific, low-energy arrangement. For example, in the crystal structure of 2-(butylthio)-1H-benzo[d]imidazole, the butyl group adopts a zigzag conformation. mdpi.com

Table 1: Spectroscopic Data for 2-Substituted Benzimidazole Derivatives

Compound¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)IR (cm⁻¹)
1H-Benzo[d]imidazole-2(3H)-thione12.20 (s, 2H, NH), 7.10-7.19 (m, 4H, Ar-H)--
1-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone1.92 (s, 3H, CH₃)-3450 (NH), 1716 (C=O)
1-(5,6-Dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone13.14 (s, 1H, NH), 2.22 (s, 6H, CH₃)18.6, 18.9 (CH₃), 168.4 (C=S), 171.1 (C=O)1685 (C=O)
2-(Butylthio)-1H-benzo[d]imidazole12.47 (s, 1H, NH), 0.9 (t, 3H, CH₃), 1.4-1.7 (m, 4H, CH₂), 3.2 (t, 2H, SCH₂)12.5 (CH₃), 20.3, 29.9, 30.4 (CH₂)3450 (NH)

Note: The data presented in this table is based on findings for related benzimidazole derivatives and is intended to be illustrative of the types of spectroscopic signals observed.

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The solid-state architecture of this compound and its derivatives is governed by a network of intermolecular interactions, which dictate the crystal packing and the formation of supramolecular assemblies. Hydrogen bonding plays a pivotal role in defining these structures.

In derivatives of 2-thiobenzimidazole that retain an N-H group, this proton is a prime donor for hydrogen bonds. The acceptors for these hydrogen bonds can be the nitrogen atoms of the benzimidazole or thiazole rings, or the sulfur atom of the thione group. For example, in the crystal structure of 2-(butylthio)-1H-benzo[d]imidazole, intermolecular hydrogen bonds are observed, leading to the formation of chains along the c-axis. mdpi.com

Crystal structure analyses of related compounds, such as triazolyl-benzimidazole derivatives, have revealed the prevalence of N-H···N hydrogen bonds. researchgate.net In these structures, the amino group of a triazole ring can form a hydrogen bond with the nitrogen atom of the benzimidazole ring of a neighboring molecule, resulting in the formation of extended chains. researchgate.net This type of interaction is highly probable for this compound, where the benzimidazole N-H can interact with the nitrogen atom of the thiazole ring of an adjacent molecule.

The combination of these hydrogen bonding and π-π stacking interactions can lead to the formation of complex three-dimensional supramolecular networks. researchgate.net The specific nature of these assemblies will, of course, depend on the exact substitution pattern of the derivative and the crystallization conditions.

Table 2: Common Intermolecular Interactions in Benzimidazole Derivatives

Interaction TypeDonorAcceptorResulting Supramolecular Motif
Hydrogen BondN-H (Benzimidazole)N (Benzimidazole/Thiazole)Chains, Sheets
Hydrogen BondN-H (Benzimidazole)O (in derivatives with oxygen)Chains, Dimers
Hydrogen BondO-H (in derivatives with hydroxyl groups)N (Benzimidazole)Chains, Networks
π-π StackingBenzimidazole RingBenzimidazole/Thiazole RingColumns, Layers
C-H···π InteractionC-H (Aromatic/Alkyl)Aromatic RingStabilizes crystal packing

Note: This table summarizes common intermolecular interactions observed in the crystal structures of various benzimidazole derivatives.

Coordination Chemistry of 2 2 Thiazolyl Thiobenzimidazole As a Ligand

Ligand Synthesis and Design Principles for Metal Complexation

The synthesis of 2-(2-Thiazolyl)thiobenzimidazole can be approached through established methods in heterocyclic chemistry. A common and effective strategy involves the nucleophilic substitution reaction between 2-mercaptobenzimidazole (B194830) (which exists in tautomeric equilibrium with benzimidazole-2-thione) and a reactive thiazole (B1198619) derivative, such as 2-halothiazole.

The general synthetic scheme can be outlined as follows:

Deprotonation of 2-Mercaptobenzimidazole: 2-Mercaptobenzimidazole is first treated with a base, such as sodium hydride or an alkoxide, in an appropriate solvent like ethanol (B145695) or dimethylformamide (DMF). This deprotonation generates the thiolate anion, which is a potent nucleophile.

Nucleophilic Attack: The resulting thiolate is then reacted with 2-chlorothiazole (B1198822) or 2-bromothiazole. The thiolate anion displaces the halide on the thiazole ring to form the desired thioether linkage, yielding this compound.

The design of this ligand for metal complexation is predicated on the presence of several potential donor atoms: the iminic nitrogen of the benzimidazole (B57391) ring, the nitrogen atom of the thiazole ring, and the exocyclic thioether sulfur atom. This multi-dentate character suggests the possibility of various coordination modes, including monodentate, bidentate chelation, or acting as a bridging ligand between two or more metal centers. The flexibility of the thioether bridge allows the benzimidazole and thiazole rings to orient themselves to accommodate the geometric preferences of different metal ions.

Formation of Metal-2-(2-Thiazolyl)thiobenzimidazole Complexes

The formation of metal complexes with this compound is anticipated to be straightforward, following standard procedures for the synthesis of coordination compounds. A general method involves the direct reaction of the ligand with a metal salt in a suitable solvent.

A typical synthesis would involve dissolving this compound in a solvent such as ethanol, methanol (B129727), or acetonitrile. A solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Co(II), Ni(II), and Zn(II)) in the same or a miscible solvent is then added to the ligand solution. The reaction mixture is typically stirred and may be heated under reflux to facilitate complex formation. The resulting metal complex often precipitates from the solution upon cooling or after partial removal of the solvent and can be isolated by filtration, washed, and dried. scispace.com One-pot metal-templated syntheses could also be employed, potentially enhancing the yield compared to pre-synthesis and isolation of the ligand. mdpi.com

The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, is influenced by several factors including the nature of the metal ion, the reaction conditions, and the molar ratio of the reactants used. Common stoichiometries of 1:1 and 1:2 (metal:ligand) are expected.

The coordination mode of this compound is predicted to be versatile:

Monodentate Coordination: The ligand could coordinate to a metal center through either the benzimidazole nitrogen or the thiazole nitrogen.

Bidentate Chelation: The most probable chelation would involve the iminic nitrogen of the benzimidazole ring and the nitrogen of the thiazole ring, forming a stable seven-membered chelate ring. Another possibility is chelation involving one of the nitrogen atoms and the thioether sulfur, though coordination via the thioether sulfur is generally weaker.

Bridging Coordination: The ligand can bridge two metal centers, with one metal coordinating to the benzimidazole nitrogen and the other to the thiazole nitrogen.

The specific coordination mode adopted will depend on the metal ion's preferred coordination geometry, the steric constraints of the ligand, and the presence of other coordinating anions or solvent molecules.

Spectroscopic Characterization of Coordination Compounds (e.g., UV-Vis, FT-IR, EPR)

The formation of metal complexes with this compound can be confirmed and characterized by various spectroscopic techniques.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining the coordination sites of the ligand. Key vibrational bands to monitor include:

The ν(N-H) stretching vibration of the benzimidazole ring, which is expected to shift or disappear upon coordination of the iminic nitrogen.

The ν(C=N) stretching vibrations of both the benzimidazole and thiazole rings. A shift in these bands to lower or higher wavenumbers upon complexation provides evidence of coordination through the respective nitrogen atoms. In related benzimidazole complexes, shifts in the ν(C=N) peak of 11-37 cm⁻¹ have been observed. researchgate.net

The ν(C-S) stretching vibrations associated with the thioether linkage and the thiazole ring. Changes in these bands can indicate the involvement of the sulfur atom in coordination.

The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) bonds.

Interactive Table: Expected FT-IR Spectral Changes upon Complexation

Functional GroupTypical Wavenumber (cm⁻¹) (Free Ligand)Expected Change upon Coordination
N-H (Benzimidazole)~3100-3000Shift or Disappearance
C=N (Imidazole/Thiazole)~1620-1580Shift to different frequency
C-S (Thioether/Thiazole)~800-600Shift in position
M-NN/AAppearance of new band (~500-400)
M-SN/AAppearance of new band (~400-300)

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. In the case of transition metal complexes, d-d electronic transitions can be observed in the visible region. The position and intensity of these bands are characteristic of the metal ion's oxidation state and its coordination environment (e.g., octahedral, tetrahedral, or square planar). Charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may also be present, typically in the ultraviolet or near-visible region.

EPR Spectroscopy: For paramagnetic metal complexes, such as those of Cu(II) or Mn(II), Electron Paramagnetic Resonance (EPR) spectroscopy can provide detailed information about the metal ion's environment, including the symmetry of the coordination sphere and the nature of the metal-ligand bonding.

Structural Analysis of Metal Complexes by X-ray Crystallography

Based on studies of related benzimidazole and thiazole complexes, a variety of coordination geometries can be anticipated for complexes of this compound. scispace.comekb.eg For example, four-coordinate complexes may adopt either a tetrahedral or a square planar geometry, while six-coordinate complexes are typically octahedral.

X-ray crystallography would allow for the precise measurement of key bond parameters. For instance, in a hypothetical bidentate N,N'-chelated complex, the M-N(benzimidazole) and M-N(thiazole) bond lengths would be determined. The bite angle of the chelate ring, N(benzimidazole)-M-N(thiazole), would also be a critical parameter in assessing the stability and strain of the complex.

For comparative purposes, the table below presents typical bond parameters found in a related Zn(II) complex with 2-benzimidazolethiole, which illustrates the type of structural data that can be obtained. ekb.eg

Interactive Table: Illustrative Bond Parameters from a Related Zn(II) Complex

ParameterValue
Coordination GeometryDistorted Tetrahedral
Zn-S Bond Length~2.3 Å
Zn-O (from sulfate) Bond Length~1.9 Å
S-Zn-S Bond Angle~100-115°
S-Zn-O Bond Angle~105-112°

Role of this compound in Supramolecular Architectures

Research Applications in Catalysis and Materials Science

There is no available literature on the application of this compound in the fields of catalysis or materials science.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Specific research on the use of this compound as a linker in the synthesis of MOFs or coordination polymers has not been reported in the searched scientific literature.

Homogeneous and Heterogeneous Catalysis Investigations

No studies investigating the catalytic properties of metal complexes derived from this compound in either homogeneous or heterogeneous systems were identified.

Mechanistic Research on Biological Target Interactions of 2 2 Thiazolyl Thiobenzimidazole Analogs

Enzyme Inhibition and Mechanistic Pathways

The ability of 2-(2-Thiazolyl)thiobenzimidazole analogs to inhibit specific enzymes is a key area of research. By understanding these inhibitory actions, scientists can elucidate the pathways through which these compounds exert their biological effects.

Studies on Topoisomerase and DNA Gyrase Inhibition Mechanisms

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication, making them validated targets for antibacterial drugs. nih.gov These enzymes are crucial for maintaining DNA integrity during processes like replication, transcription, and repair. nih.gov DNA gyrase, composed of GyrA and GyrB subunits, maintains the negative supercoiling of the bacterial chromosome, while topoisomerase IV, with its ParC and ParE subunits, is responsible for untangling daughter chromosomes. nih.gov

Research has focused on benzothiazole-based inhibitors that target the ATP-binding site of these enzymes. nih.gov For instance, starting from a library of marine alkaloid oroidin (B1234803) analogues, researchers identified compounds with 5,6,7,8-tetrahydroquinazoline (B1197369) and 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole scaffolds as low micromolar inhibitors of Escherichia coli DNA gyrase. nih.gov Structure-based optimization of these initial hits led to the development of low nanomolar inhibitors of E. coli DNA gyrase, some of which also showed micromolar inhibition of E. coli topoisomerase IV and its homologues in Staphylococcus aureus. nih.gov

Further studies have explored conjugating these inhibitors with siderophore mimics to enhance their uptake into Gram-negative bacteria. nih.gov One such conjugate demonstrated potent inhibition of E. coli DNA gyrase and topoisomerase IV. nih.gov Molecular dynamics simulations revealed that the siderophore mimic moiety significantly contributed to the binding affinity. nih.gov This approach highlights a strategy to overcome the challenge of getting these inhibitors into the bacterial cytoplasm. nih.gov

Interaction with Cytochrome P450 Enzymes (e.g., Lanosterol (B1674476) 14α-Demethylase)

Lanosterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme involved in the biosynthesis of sterols in eukaryotes. wikipedia.orgnih.gov It catalyzes the removal of the C-14α-methyl group from lanosterol, a key step in the pathway to producing essential sterols for cell membranes. wikipedia.org This enzyme is a well-established target for azole antifungal agents, which work by having a nitrogen atom in their azole ring coordinate to the heme iron of the enzyme. nih.gov

The structure of lanosterol 14α-demethylase reveals a deeply buried active site with a substrate entry channel. nih.gov Azole antifungals bind within this pocket, forming additional interactions that determine their affinity. nih.gov Dysregulation of sterol biosynthesis and metabolism has been linked to various diseases, and the expression of CYP51A1 has been correlated with certain types of cancer. mdpi.comresearchgate.net

While direct studies on the interaction of this compound with lanosterol 14α-demethylase are not extensively detailed in the provided results, the known interaction of other azole-containing compounds with this enzyme suggests a potential mechanism for antifungal activity. The thiazole (B1198619) ring in the this compound structure could potentially interact with the heme iron in a manner similar to established azole antifungals.

Modulation of Viral Proteases (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, as it cleaves viral polyproteins into functional non-structural proteins essential for replication. nih.govresearchgate.netmdpi.com This makes it an attractive target for the development of antiviral drugs. nih.govresearchgate.netmdpi.com

In the search for inhibitors, a structure-based virtual screening of a large chemical library identified a compound with a 2-thiobenzimidazole scaffold as a potential binder to the catalytic site of Mpro. nih.govresearchgate.net Subsequent synthesis and testing of a small library of analogs led to the discovery of a micromolar Mpro inhibitor with an IC50 value of 14.9 µM. nih.govresearchgate.net This noncovalent inhibitor represents a promising lead for developing new antiviral agents against coronaviruses. nih.govresearchgate.net

Further research into thiazole-based compounds has also yielded potent inhibitors of the SARS-CoV-2 main protease. nih.govresearchgate.net Analogs of the drug nitazoxanide, specifically N-(substituted-thiazol-2-yl)cinnamamides, were found to be active against the viral protease, with IC50 values as low as 14.7 µM. nih.govresearchgate.net Molecular modeling studies indicated that these compounds bind to key residues in the active site, such as Gln189 and Glu166, through hydrogen bonds and have arene-arene interactions with His41. nih.govresearchgate.net

Table 1: Inhibition of SARS-CoV-2 Main Protease by Thiazole-based Compounds

Compound ClassExample Compound(s)IC50 (µM)Key Binding Interactions
2-ThiobenzimidazolesIdentified hit compound14.9 nih.govresearchgate.netBinds to the catalytic site of Mpro nih.govresearchgate.net
N-(substituted-thiazol-2-yl)cinnamamidesAnalogs 19, 20, 2122.61, 14.7, 21.99 nih.govresearchgate.netHydrogen bonds with Gln189 and Glu166; arene-arene interaction with His41 nih.govresearchgate.net

Inhibition of Other Enzyme Systems (e.g., Xanthine (B1682287) Oxidase, Lipoxygenase, Caspases)

Research has also explored the inhibitory effects of related compounds on other enzyme systems.

Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, a process that also generates reactive oxygen species. nih.gov Altered XO activity is linked to conditions like hyperuricemia and gout. nih.gov While direct inhibition by this compound is not specified, studies on other heterocyclic compounds and flavonoids have demonstrated competitive inhibition of XO. nih.govnih.gov For instance, some non-purine-like structures have been identified as competitive inhibitors with Ki values in the micromolar range. nih.gov Docking studies of these inhibitors have shown that they block the substrate entry channel of the enzyme. nih.gov

Lipoxygenase (LOX) enzymes are involved in inflammatory pathways. psu.edu Extracts from plants containing various phytochemicals have been shown to inhibit lipoxygenase activity. psu.edu For example, methanol (B129727) and ethanol (B145695) extracts of Tecoma stans demonstrated significant anti-lipoxygenase activity. psu.edu The inhibitory mechanism may involve limiting the availability of the lipid hydroperoxide substrate required for the enzyme's catalytic cycle. psu.edu

Molecular Mechanisms of Antimicrobial Action in Research Models

Beyond enzyme inhibition, the antimicrobial effects of these compounds are also being studied at the molecular level, particularly their impact on microbial structures.

Interference with Microbial Cell Wall and Membrane Integrity

The cell envelope of mycobacteria is notoriously impermeable, contributing to their intrinsic resistance to many antibiotics. nih.gov Research into benzothiazole (B30560) compounds has revealed a strategy to increase the permeability of the mycobacterial cell envelope. nih.gov

One study identified a benzothiazole compound, BT-08, that significantly increased the uptake of ethidium (B1194527) bromide in Mycobacterium marinum, a model organism for Mycobacterium tuberculosis. nih.gov This indicates enhanced membrane permeability. nih.gov Further optimization led to a more potent derivative, BT-37, which also increased membrane permeability. nih.gov Resistance studies pointed to a specific molecular target (MMAR_0407/Rv0164) involved in this permeability and the synergistic effects observed when these compounds were combined with other antibiotics like vancomycin (B549263) and rifampicin. nih.gov This highlights a novel approach to combatting mycobacterial infections by targeting the integrity of their cell envelope.

Disruption of Nucleic Acid and Protein Synthesis Pathways

The antimicrobial activity of benzimidazole-based compounds, including analogs of this compound, is frequently attributed to their ability to interfere with essential biosynthetic pathways in microbial cells, specifically the synthesis of nucleic acids and proteins. This inhibitory action is largely rooted in the structural analogy between the benzimidazole (B57391) core and endogenous purine (B94841) nucleotides. researchgate.net This similarity allows the analogs to act as competitive inhibitors in the metabolic pathways involving purines, thereby disrupting the production of DNA, RNA, and, consequently, proteins, leading to cell damage and death. researchgate.net

Research into 2-mercaptobenzimidazole (B194830) derivatives has substantiated their role in inhibiting both nucleic acid and protein synthesis as a key mechanism of their antibacterial efficacy. ijmrhs.com Further elucidating the specific molecular targets, studies have focused on enzymes critical to these pathways. For instance, some benzimidazole derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acid precursors. ijmrhs.com

A more direct link to protein synthesis inhibition comes from research on specifically designed benzimidazole analogs. Two series of benzimidazole-based thio-oxadiazole and thio-thiadiazole analogues were synthesized to target phenylalanyl-tRNA synthetase (PheRS). ijmrhs.com This enzyme is vital for the aminoacylation of tRNA, a crucial step in protein synthesis. ijmrhs.com Inhibition of PheRS leads to a halt in cell growth. ijmrhs.com Molecular docking studies of these analogs confirmed their ability to occupy the binding pockets of the PheRS natural substrate, phenylalanyl adenylate (Phe-AMP). ijmrhs.com

Furthermore, the broader class of thiazole-containing compounds has been identified as potent inhibitors of DNA gyrase and topoisomerase IV. nih.govbrc.hunih.gov These essential bacterial enzymes are responsible for managing DNA topology during replication. nih.govnih.gov Optimized 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors, for example, have demonstrated nanomolar inhibitory concentrations (IC50) against DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli. nih.govbrc.hu

Table 1: Investigated Mechanisms of Nucleic Acid and Protein Synthesis Inhibition by Benzimidazole/Thiazole Analogs

Compound ClassTarget Enzyme/ProcessMechanism of ActionMicrobial TargetReference
2-Mercaptobenzimidazole DerivativesNucleic Acid & Protein SynthesisCompetitive inhibition with purine nucleotidesBacteria researchgate.netijmrhs.com
Benzimidazole-based thio-oxadiazole/thio-thiadiazolePhenylalanyl-tRNA synthetase (PheRS)Inhibition of tRNA aminoacylationBacteria ijmrhs.com
4,5,6,7-Tetrahydrobenzo[d]thiazole AnalogsDNA Gyrase & Topoisomerase IVInhibition of enzyme activity, preventing DNA replicationS. aureus, E. coli nih.govbrc.hu
Benzothiazole DerivativesDNA Gyrase & Topoisomerase IVInhibition of ATPase activity of GyrB/ParE subunitsGram-positive & Gram-negative bacteria nih.gov

Role of Reactive Oxygen Species (ROS) Induction in Microbial Systems

The induction of oxidative stress through the generation of reactive oxygen species (ROS) represents another significant mechanism by which antimicrobial compounds can exert their effects. ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can inflict widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

While direct studies on ROS induction by this compound are limited, research on related benzimidazole structures provides compelling evidence for this mode of action. A study on a series of alkylated bisbenzimidazole derivatives revealed their ability to induce ROS in fungal cells. nih.gov The antifungal activity of these compounds was observed to be chain length-dependent, and fluorescence microscopy confirmed the accumulation of ROS within yeast cells upon treatment. nih.gov This suggests that the fungicidal effect of these bisbenzimidazoles may be mediated, at least in part, by the generation of cytotoxic levels of oxidative stress. nih.gov

This mechanism is not unique to benzimidazoles. Other antimicrobial agents are known to cause an imbalance in the cellular redox state. For instance, nitrofurantoin (B1679001) is converted into reactive intermediates within bacterial cells that are similar to ROS, causing damage to DNA, RNA, and proteins. nih.gov The general principle involves overwhelming the microbial cell's natural antioxidant defenses, such as catalase and superoxide dismutase, leading to a lethal buildup of ROS. nih.gov

The potential for this compound analogs to induce ROS is a critical area for further investigation. Understanding this mechanism could inform the development of more potent antimicrobial agents that exploit the oxidative vulnerabilities of pathogenic microbes.

Table 2: ROS Induction by Benzimidazole Analogs

Compound ClassObservationImplied MechanismMicrobial SystemReference
Alkylated bisbenzimidazole analoguesAccumulation of ROS detected by fluorescence microscopyInhibition of fungal growth through induction of oxidative stressYeast (Fungi) nih.gov

Research into Overcoming Microbial Resistance Mechanisms (e.g., Efflux Pumps, Target Modification)

The emergence of microbial resistance is a major obstacle in antimicrobial therapy. Two prominent resistance strategies employed by microbes are the modification of the drug's target and the active expulsion of the drug from the cell via efflux pumps. researchgate.netscispace.comnih.govnih.gov Research into this compound analogs includes exploring their potential to circumvent these resistance mechanisms, particularly by acting as efflux pump inhibitors (EPIs).

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the microbial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. mdpi.com A promising strategy to combat this form of resistance is the co-administration of an antibiotic with an EPI, which restores the antibiotic's efficacy. nih.govnih.gov

While direct evidence for this compound as an EPI is still emerging, the structural components of this compound are found in other known EPIs. For example, the hydrophobic tert-butyl thiazolyl aminocarboxyl moiety of the inhibitor D13-9001 has been shown to bind tightly within a hydrophobic pocket of the AcrB efflux pump in E. coli and the MexB pump in P. aeruginosa. nih.gov This binding prevents the conformational changes necessary for pump activity. nih.gov Given the structural similarities, it is plausible that analogs of this compound could function in a similar competitive manner.

Furthermore, experimental evolution studies have highlighted the importance of efflux pumps in the development of resistance. When pathogens like E. coli and Acinetobacter baumannii were exposed to a DNA gyrase inhibitor, resistance often arose from mutations that led to the upregulation of efflux pumps such as AcrAB/TolC and AdeIJK. researchgate.net This underscores the importance of developing inhibitors that can either evade or block these pumps.

The development of this compound analogs as potential EPIs or as molecules that are not substrates for these pumps is an active area of research aimed at creating more durable antimicrobial agents.

Receptor Binding Studies and Signaling Pathway Modulation

The biological activity of this compound and its analogs may also stem from their interaction with specific host or microbial cell receptors and the subsequent modulation of intracellular signaling pathways. These pathways govern a multitude of cellular processes, and their disruption can have significant therapeutic effects. nih.govnih.gov

Research on structurally related heterocyclic compounds provides insight into the potential receptor targets for thiazole-benzimidazole derivatives. For instance, a series of benzo[d]thiazol-2(3H)one based ligands demonstrated high affinity for sigma (σ) receptors, with some analogs showing low nanomolar Ki values. nih.gov Sigma receptors are involved in various cellular functions, and their modulation can impact processes like cell proliferation and survival. nih.gov

In another study, benzo[d]thiazol-2-amine derivatives were investigated for their binding affinity to the human epidermal growth factor receptor (HER) enzyme and DNA. researchgate.net Molecular docking simulations indicated that these compounds could bind effectively within the enzyme's active site and interact with DNA, suggesting their potential as anticancer agents. researchgate.net

Furthermore, various flavonoids, which are also heterocyclic compounds, are known to modulate key cell survival signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways are crucial for regulating inflammatory responses, cell growth, and apoptosis. nih.govnih.gov The ability of a compound to influence these signaling cascades can be a powerful mechanism for its therapeutic action.

While direct receptor binding data for this compound is not extensively documented in the reviewed literature, the findings for related benzothiazole and benzimidazole structures suggest that this class of compounds has the potential to interact with various biological receptors and modulate critical signaling pathways. Future research in this area is warranted to fully elucidate the therapeutic possibilities of these analogs.

Table 3: Receptor Binding and Signaling Pathway Modulation by Related Heterocyclic Compounds

Compound ClassTarget Receptor/PathwayObserved Effect/PotentialContextReference
Benzo[d]thiazol-2(3H)one AnalogsSigma-1 (σ₁) and Sigma-2 (σ₂) ReceptorsHigh binding affinity (Ki in low nM range)Potential for modulating cell signaling nih.gov
Benzo[d]thiazol-2-amine DerivativesHER Enzyme / DNAHigh binding affinity in molecular docking studiesPotential as anticancer agents researchgate.net
FlavonoidsPI3K/Akt, MAPK pathwaysModulation of cell survival and inflammatory responsesGeneral mechanism of heterocyclic compounds nih.gov

Future Perspectives and Advanced Research Avenues for 2 2 Thiazolyl Thiobenzimidazole

Rational Design and Synthesis of Next-Generation Analogs

The development of novel analogs of 2-(2-thiazolyl)thiobenzimidazole is a key area of future research, aimed at enhancing its existing properties and exploring new applications. The rational design of these next-generation compounds involves strategic modifications to the core structure to influence their physicochemical and biological characteristics.

A primary strategy in the synthesis of new derivatives is the modification of the benzimidazole (B57391) and thiazole (B1198619) rings. ontosight.ainih.gov For instance, the introduction of various substituents on the phenyl ring of the benzimidazole moiety or at different positions of the thiazole ring can significantly alter the molecule's electronic and steric properties. These modifications are often guided by computational modeling to predict the impact of specific functional groups on the compound's activity.

The synthesis of these analogs often employs established methods such as the Hantzsch thiazole synthesis or one-pot multicomponent reactions. bepls.com These approaches offer the flexibility to introduce a wide range of substituents. For example, the reaction of 2-mercaptobenzimidazole (B194830) with appropriately substituted α-haloketones is a common route to new derivatives. nih.gov The choice of solvent and catalyst can also play a crucial role in the reaction outcome and yield.

The following table provides examples of synthetic strategies for related benzimidazole-thiazole derivatives:

Starting MaterialsReaction TypeProduct TypeReference
2-Mercaptobenzimidazole, α-haloketonesHantzsch thiazole synthesisSubstituted 2-(thiazolyl)thiobenzimidazoles nih.gov
o-Phenylenediamine (B120857), Carbon disulfideCyclization2-Mercaptobenzimidazole (precursor) researchgate.net
2-Chloromethylbenzimidazole, 2-mercaptobenzimidazolesCondensation2-(Thiomethyl-2′-benzimidazolyl) benzimidazoles researchgate.net

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

To fully understand the structure-property relationships of this compound and its analogs, the integration of advanced spectroscopic and computational techniques is essential. These methods provide detailed information at the molecular level, which is crucial for rational design and for elucidating mechanisms of action.

Spectroscopic Techniques: A suite of spectroscopic methods is employed to characterize these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the precise molecular structure, including the position of substituents and the conformation of the molecule in solution. mdpi.commdpi.com

Infrared (IR) spectroscopy helps to identify key functional groups and provides insights into the bonding within the molecule. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, confirming the identity of the synthesized compounds. mdpi.com

Computational Techniques: In silico methods are increasingly used to complement experimental data.

Density Functional Theory (DFT) calculations can predict molecular geometries, electronic properties, and vibrational frequencies, which can be correlated with experimental spectroscopic data. nih.govnih.gov

Molecular docking studies are employed to simulate the interaction of these compounds with biological targets, such as enzymes or receptors. This helps in understanding the structural basis of their biological activity and in designing more potent analogs. mdpi.com

The table below summarizes the application of these techniques in the study of benzimidazole derivatives:

TechniqueInformation ObtainedReference
¹H and ¹³C NMRMolecular structure and conformation nih.gov
IR SpectroscopyFunctional groups and bonding nih.gov
Mass SpectrometryMolecular weight and fragmentation mdpi.com
DFT CalculationsGeometry, electronic properties, vibrational frequencies nih.gov
Molecular DockingInteraction with biological targets mdpi.com

Exploration in Sensor Technologies and Molecular Recognition Systems

The unique structural features of this compound, particularly the presence of multiple heteroatoms (nitrogen and sulfur), make it an attractive candidate for the development of chemical sensors and molecular recognition systems. These heteroatoms can act as binding sites for metal ions and other analytes.

Recent research has shown that benzimidazole and benzothiazole-based compounds can serve as fluorescent sensors for the detection of metal ions such as Al³⁺ and Zn²⁺. researchgate.net The binding of the metal ion to the heterocyclic core can lead to a change in the fluorescence properties of the molecule, allowing for sensitive and selective detection. While specific research on this compound as a sensor is still emerging, the foundational studies on related structures are promising.

The principle of molecular recognition is central to these sensor applications. The specific geometry and electronic properties of the benzimidazole-thiazole scaffold can be tailored to achieve selective binding to a target analyte. bohrium.com This can be achieved through the rational design of derivatives with specific binding pockets or recognition motifs. For example, the introduction of hydroxyl or amino groups near the heterocyclic core can enhance the binding affinity for certain metal ions.

The development of optical thin film sensors is another promising avenue. A benzothiazole (B30560) derivative has been incorporated into a sol-gel matrix to create a sensor for the detection of manganese(II) ions in environmental samples. nih.gov This approach could potentially be adapted for this compound to create robust and reusable sensors for various applications.

Synergistic Research with Nanomaterials and Biomedical Engineering

The integration of this compound with nanomaterials and its application in biomedical engineering represent a frontier in the research of this compound. This synergistic approach aims to leverage the unique properties of both the small molecule and the nanomaterial to create novel systems with enhanced functionalities.

One area of exploration is the development of drug delivery systems. For instance, benzimidazole derivatives have been conjugated with chitosan, a natural biopolymer, to form nanogels for drug delivery. This approach could potentially be used to encapsulate and deliver this compound or its analogs to specific sites in the body, improving their therapeutic efficacy and reducing potential side effects.

Furthermore, nanoparticles can be used as catalysts in the synthesis of benzimidazole derivatives. For example, TiO2 nanoparticles have been used to catalyze the synthesis of 2-arylbenzimidazoles. This highlights the potential for using nanotechnology to develop more efficient and environmentally friendly synthetic routes for this class of compounds.

The conjugation of antibodies to nanoparticles is another area of interest in biomedical engineering. researchgate.net While not yet specifically applied to this compound, this technology offers the potential to create targeted therapeutic agents. By attaching an antibody that recognizes a specific cell type to a nanoparticle carrying the benzimidazole compound, it may be possible to achieve highly specific delivery to diseased cells.

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